molecular formula C11H9NO B1266891 6-Acetylquinoline CAS No. 73013-68-0

6-Acetylquinoline

Cat. No. B1266891
Key on ui cas rn: 73013-68-0
M. Wt: 171.19 g/mol
InChI Key: GBYIZWZRYFGYDE-UHFFFAOYSA-N
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Patent
US08822468B2

Procedure details

Methylmagnesium bromide (190 mL of a 1.4 M solution in toluene/THF 3:1, 270 mmol) was added over 35 min to a solution of quinoline-6-carboxylic acid methoxy-methyl-amide (Stage 1.5, 26 g, 120 mmol) in THF at 0° C. under nitrogen. The RM was stirred for 30 min at 0° C. and then allowed to warm up to rt. The RM was quenched with 1 M HCl and the THF removed under reduced pressure. The residue was taken up in EtOAc and the organic layer separated, dried and concentrated to give the title compound as a yellow solid (tR 1.0 min (conditions 1), MH+=172).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.CON(C)[C:7]([C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[CH:14][CH:13]=[CH:12]2)=[O:8]>C1(C)C=CC=CC=1.C1COCC1.C1COCC1>[N:15]1[C:16]2[C:11](=[CH:10][C:9]([C:7](=[O:8])[CH3:1])=[CH:18][CH:17]=2)[CH:12]=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
26 g
Type
reactant
Smiles
CON(C(=O)C=1C=C2C=CC=NC2=CC1)C
Name
toluene THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The RM was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to rt
CUSTOM
Type
CUSTOM
Details
The RM was quenched with 1 M HCl
CUSTOM
Type
CUSTOM
Details
the THF removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the organic layer separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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